![molecular formula C8H10F3IN4 B12620910 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole CAS No. 919097-97-5](/img/structure/B12620910.png)
5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)cyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: These reactions often require catalysts and specific temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted tetrazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Tetrazoles are known to mimic carboxylic acids, making them valuable in drug design. The trifluoromethyl group can enhance the bioavailability and metabolic stability of the compound.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Iodo-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
- 5-Iodo-1-[3-(trifluoromethyl)benzyl]-1H-tetrazole
- 5-Iodo-1-[3-(trifluoromethyl)propyl]-1H-tetrazole
Uniqueness
Compared to similar compounds, 5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole has a unique cyclohexyl ring, which can influence its chemical reactivity and biological activity
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable building block for the synthesis of novel compounds and the development of advanced materials. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Propriétés
Numéro CAS |
919097-97-5 |
|---|---|
Formule moléculaire |
C8H10F3IN4 |
Poids moléculaire |
346.09 g/mol |
Nom IUPAC |
5-iodo-1-[3-(trifluoromethyl)cyclohexyl]tetrazole |
InChI |
InChI=1S/C8H10F3IN4/c9-8(10,11)5-2-1-3-6(4-5)16-7(12)13-14-15-16/h5-6H,1-4H2 |
Clé InChI |
IJWGVKXPCKIQFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)N2C(=NN=N2)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Phenoxymethyl)phenyl]butanoic acid](/img/structure/B12620828.png)

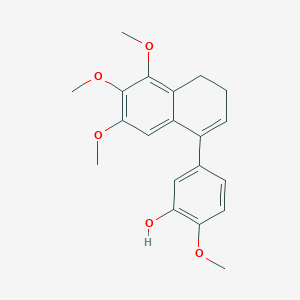
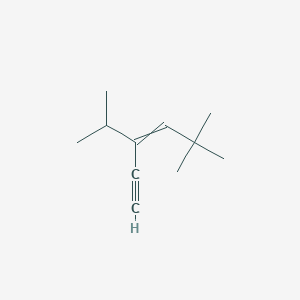
![5-[4-(4-Bromophenyl)piperidin-4-yl]-2-methoxypyridine](/img/structure/B12620854.png)

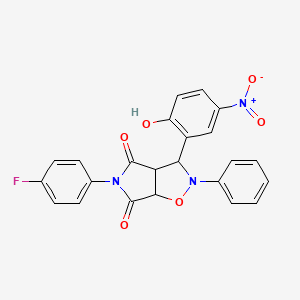
![2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B12620877.png)
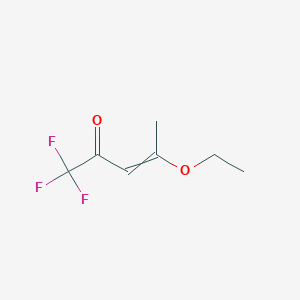
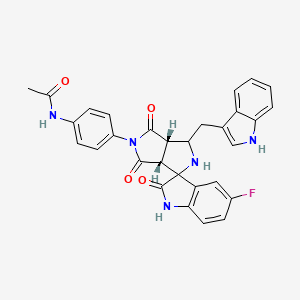

![2-hydroxy-4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12620895.png)
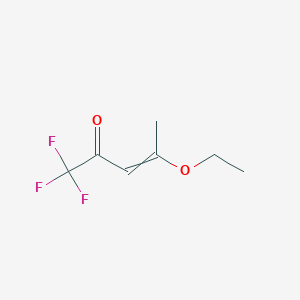
![5-(3-bromophenyl)-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620907.png)
